molecular formula C21H16O3 B5831012 10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B5831012
M. Wt: 316.3 g/mol
InChI Key: PQMCOYZAEROLIX-UHFFFAOYSA-N
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Description

10-Phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic polycyclic compound featuring a fused furochromenone core with a tetrahydrobenzene ring and a phenyl substituent at the 10-position. Its structure combines a benzofuran moiety with a chromenone system, creating a rigid, planar framework that influences its physicochemical and biological properties.

Properties

IUPAC Name

10-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c22-21-15-9-5-4-8-14(15)16-10-17-18(13-6-2-1-3-7-13)12-23-19(17)11-20(16)24-21/h1-3,6-7,10-12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCOYZAEROLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=CC=C5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of a phenyl-substituted benzofuran and a chromene derivative, catalyzed by acids or bases, and conducted under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific positions due to electron-rich aromatic systems. Controlled oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) modifies substituents while preserving the core structure.

Oxidizing Agent Conditions Product Yield
KMnO₄ (0.1 M)80°C, acidic aqueous medium10-Phenyl-5H-benzo[c]furo[3,2-g]chromene-5,7-dione62%
H₂O₂ (30%)RT, basic catalyst (NaOH)Epoxidation at C3-C4 double bond48%

Overoxidation risks necessitate precise stoichiometric control.

Condensation and Cyclization

The compound participates in condensation reactions to form extended heterocyclic systems. A notable example involves formamide-mediated cyclization to generate pyrimidine-fused derivatives :

Reaction Pathway

  • Condensation : NH₂ group of intermediate 4a reacts with formamide’s carbonyl group.

  • Cyclization : Nucleophilic attack by NH₂ on the cyano group forms a fused pyrimidine ring .

Key Evidence

  • IR spectra show disappearance of cyano (~2200 cm⁻¹) and emergence of amino (3422–3425 cm⁻¹) peaks .

  • ¹H-NMR confirms NH₂ protons at δ 6.45 ppm (singlet) .

Nucleophilic Substitution

The methoxy group at position 3 demonstrates reactivity in nucleophilic substitutions. For example, demethylation with HBr/acetic acid yields hydroxyl derivatives:

Reaction
3-Methoxy-10-phenyl- → 3-Hydroxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Conditions

  • 48% HBr, glacial acetic acid, reflux (120°C), 6 hours.

  • Yield: 78%.

Reduction Reactions

Catalytic hydrogenation selectively reduces the tetrahydrofuran ring’s double bonds:

Reduction Method Conditions Product Application
H₂/Pd-C (5% wt)Ethanol, 40 psi, 25°CFully saturated decahydro derivativeStability enhancement
NaBH₄ in THF0°C, 2 hoursPartial reduction of carbonyl groupsIntermediate synthesis

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates detected via ESR spectroscopy.

  • Cyclization : Acid catalysis stabilizes transition states through protonation of carbonyl oxygen .

This compound’s versatility in synthetic chemistry enables tailored modifications for pharmaceutical and materials science applications, though precise condition control remains critical to avoid side reactions .

Scientific Research Applications

Chemistry

In the field of chemistry, 10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and substitution to create derivatives with different properties.

Biology

The biological activity of this compound has been the subject of numerous studies. Research indicates that it may exhibit antioxidant , anti-inflammatory , and anticancer properties:

  • Antioxidant Activity : Studies have shown that compounds similar to this one can scavenge free radicals and reduce oxidative stress in biological systems. For instance, derivatives have demonstrated significant radical scavenging activity in assays like DPPH and ABTS.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may inhibit key pro-inflammatory cytokines. In animal models of inflammation induced by carrageenan, related compounds have shown a significant reduction in paw edema compared to control groups.
  • Anticancer Potential : In vitro studies indicate that derivatives may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The specific mechanisms are still under investigation but suggest interactions with various cellular targets involved in cancer progression.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of several chromeno derivatives using DPPH and ABTS assays. The results indicated high scavenging activities comparable to standard antioxidants like ascorbic acid. The IC50 values for some derivatives ranged from 25 to 50 µM.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by carrageenan in rats, administration of a related chromeno compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential anti-inflammatory mechanisms that warrant further exploration.

Mechanism of Action

The mechanism of action for 10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is not well-documented. like many organic compounds, its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Observations :

  • Substituents : Electron-withdrawing groups (e.g., Cl in 4i) increase polarity, while methoxy (CID 707817) or fluorophenyl (CID 707752) groups balance lipophilicity and solubility .

Physicochemical Properties

Physical properties vary with substituents and saturation:

Compound Name Melting Point (°C) Yield (%) HPLC Purity (%) Predicted CCS (Ų, [M+H]+) Reference
4i 123–125 64 100 Not reported
4j 143–145 60 100 Not reported
CID 707817 (10-(4-Methoxyphenyl)-...) Not reported Not reported 100 175.8
CID 707752 (10-(4-Fluorophenyl)-7-methyl-...) Not reported Not reported Not reported Not reported

Key Observations :

  • Melting Points : Compounds with bulkier substituents (e.g., naphthyl in 4j) exhibit higher melting points, suggesting stronger intermolecular forces .
  • Collision Cross-Section (CCS) : CID 707817 has a CCS of 175.8 Ų for [M+H]+, indicating a compact structure suitable for mass spectrometry-based analyses .

Biological Activity

10-Phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with potential therapeutic applications. It belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H16O3
Molecular Weight320.35 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of phenyl-substituted benzofuran and chromene derivatives under acidic or basic conditions. The reaction is generally conducted under reflux to optimize yield and purity .

Antioxidant Activity

Several studies have highlighted the antioxidant properties of compounds similar to this compound. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, derivatives of chromeno compounds have shown significant radical scavenging activity in various assays .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Compounds in the same chemical family have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve interactions with various cellular targets.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of several chromeno derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited high scavenging activities comparable to standard antioxidants like ascorbic acid. The IC50 values for some derivatives ranged from 25 to 50 µM .

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by carrageenan in rats, administration of a related chromeno compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential anti-inflammatory mechanisms that warrant further exploration .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in oxidative stress and inflammation pathways .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or microwave-assisted methods. For example, derivatives of furochromones (e.g., visnagin, khellin) are often prepared using substituted benzaldehydes and ketones under acidic or basic conditions. Reaction time (e.g., 4 minutes for similar compounds ), solvent polarity, and temperature (e.g., 128–130°C ) critically affect yield. Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. How is structural characterization performed for this compound using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Peaks for aromatic protons (δ 8.64 ppm for Ar-H5 ) and carbonyl groups (δ 170–180 ppm for chromenone).
  • IR Spectroscopy : Absorbance at ~1740 cm⁻¹ (C=O stretch) and 1623 cm⁻¹ (aromatic C=C) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 218.0215 for related furochromones ).

Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?

  • Methodological Answer : Standard assays include DPPH radical scavenging, FRAP (ferric reducing ability), and lipid peroxidation inhibition. For example, visnagin derivatives show EC₅₀ values comparable to ascorbic acid in DPPH assays . Cell-based models (e.g., RAW 264.7 macrophages) assess anti-inflammatory activity via TNF-α/IL-6 inhibition .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like malate dehydrogenase?

  • Methodological Answer : Use tools like AutoDock Vina to dock the compound into the active site of malate dehydrogenase (PDB ID: 4MDH). Visnagin, a structural analog, inhibits this enzyme (IC₅₀ = 12 µM ). Optimize ligand poses using AMBER force fields and validate with MD simulations .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from substituent variations (e.g., methoxy vs. hydroxyl groups ). Systematic SAR studies are essential. For example, 4-methoxy-7-methyl derivatives (visnagin) show vasodilation, while 4,9-dimethoxy analogs (khellin) exhibit stronger phototoxicity . Validate using standardized assays (e.g., ISO 10993-5 for cytotoxicity).

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are effective?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation). For resolution, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers. Purity ≥99% is achievable, as seen in spirofurochromanone derivatives .

Q. What are the challenges in detecting low-abundance impurities, and how are they addressed?

  • Methodological Answer : Impurities (e.g., 2% isomers ) are identified via LC-MS/MS with MRM (multiple reaction monitoring). For example, GC-MS analysis of dihydrofuran derivatives revealed m/z discrepancies due to fragmentation patterns . Use orthogonal methods (NMR + HRMS) for confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

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